Phenylcyclopentyl 4-propylpiperazinyl ketone

Description

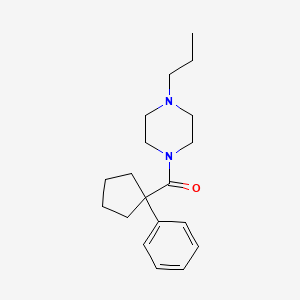

Phenylcyclopentyl 4-propylpiperazinyl ketone is a synthetic organic compound characterized by a ketone group bridging a phenyl-substituted cyclopentyl moiety and a 4-propylpiperazinyl group. This structure combines aromatic (phenyl), alicyclic (cyclopentyl), and heterocyclic (piperazine) components, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

(1-phenylcyclopentyl)-(4-propylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-2-12-20-13-15-21(16-14-20)18(22)19(10-6-7-11-19)17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREVGWMZAQJXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-propylpiperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-propylpiperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Phenylcyclopentyl 4-propylpiperazinyl ketone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-propylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural framework shares similarities with several derivatives, differing primarily in substituents on the phenyl, cyclopentyl, or piperazinyl groups. Key examples include:

Physicochemical and Functional Comparisons

- Lipophilicity : The chlorophenyl analog exhibits higher logP (lipophilicity) than the propylpiperazinyl variant due to the electron-withdrawing Cl atom, which may enhance membrane permeability but reduce aqueous solubility .

- Solubility : Piperazine derivatives with hydrophilic groups (e.g., carboxylic acids in ) or salt forms (e.g., hydrochloride) demonstrate improved solubility, critical for bioavailability.

Receptor Binding and Activity

- Piperazine-Based Analogues : The piperazine moiety is a common pharmacophore in CNS-targeting drugs (e.g., antipsychotics). Substitutions on the piperazine nitrogen (e.g., propyl vs. chlorophenyl) modulate affinity for dopamine or serotonin receptors .

Research Findings and Limitations

- Synthetic Accessibility : The ketone bridge in Phenylcyclopentyl 4-propylpiperazinyl ketone allows modular synthesis, enabling rapid generation of analogs with varied substituents .

- Data Gaps: Limited published data exist on the target compound’s pharmacokinetics or toxicity. Most analogs are restricted to exploratory research, as seen in disclaimers for related compounds .

Biological Activity

Phenylcyclopentyl 4-propylpiperazinyl ketone (PCPPK) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of PCPPK, summarizing findings from various studies, including its mechanisms of action, effects on different biological systems, and potential clinical implications.

The biological activity of PCPPK is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that PCPPK exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.

Serotonin Receptor Interaction

PCPPK has been shown to act as a selective antagonist at certain serotonin receptor subtypes. The inhibition of these receptors may contribute to its anxiolytic and antidepressant-like effects observed in animal models. Studies have demonstrated that compounds with similar structures often display significant interactions with the 5-HT_1A and 5-HT_2A receptors, suggesting a potential pathway for therapeutic effects.

Dopamine Receptor Modulation

Additionally, PCPPK interacts with dopamine D2 receptors, which are implicated in the regulation of mood and reward pathways. This interaction may account for its potential use in treating conditions such as schizophrenia or bipolar disorder.

Biological Activity and Pharmacological Effects

Research has highlighted several key areas regarding the biological activity of PCPPK:

- Anxiolytic Effects : In preclinical studies, PCPPK demonstrated significant anxiolytic properties when tested in rodent models. The compound reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential utility in anxiety disorders.

- Antidepressant Activity : PCPPK exhibited antidepressant-like effects in forced swim tests and tail suspension tests. These findings suggest that the compound may influence neurochemical pathways associated with mood regulation.

- Neuroprotective Properties : Preliminary studies indicate that PCPPK may offer neuroprotective effects against oxidative stress-induced neuronal damage. This aspect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities of PCPPK

| Activity Type | Model/System Used | Findings | Reference |

|---|---|---|---|

| Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety-like behaviors | |

| Antidepressant | Forced Swim Test | Decreased immobility time | |

| Neuroprotective | Neuronal Cell Cultures | Reduced oxidative stress markers | |

| Dopamine Modulation | In Vivo Rodent Models | Altered dopamine levels in the striatum |

Clinical Implications

The promising biological activities of PCPPK suggest several potential clinical applications:

- Treatment of Anxiety Disorders : Given its anxiolytic properties, PCPPK could be developed as a therapeutic agent for generalized anxiety disorder (GAD) or panic disorder.

- Management of Depression : The antidepressant-like effects observed warrant further investigation into PCPPK as a candidate for treating major depressive disorder (MDD).

- Neurodegenerative Disease Therapy : The neuroprotective capabilities highlight the need for research into PCPPK's role in mitigating symptoms or progression of neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for Phenylcyclopentyl 4-propylpiperazinyl ketone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, the piperazine ring can be functionalized by reacting with a cyclopentylphenyl ketone precursor under reflux in anhydrous dichloromethane with a catalytic amount of Lewis acid (e.g., AlCl₃). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of piperazine to ketone), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm the presence of the cyclopentyl, phenyl, and propylpiperazinyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 5 ppm).

- HPLC-PDA : To assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers evaluate the compound's preliminary biological activity?

Methodological Answer: Screen for antimicrobial or anticancer activity using:

- Cytotoxicity assays : Treat HeLa or MCF-7 cells with 1–100 μM concentrations for 48 hours; measure viability via MTT assay (IC₅₀ calculation).

- Antimicrobial disk diffusion : Test against E. coli and S. aureus at 10–50 μg/mL; compare inhibition zones to standard antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

Methodological Answer: Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl, propylpiperazinyl vs. benzylpiperazinyl) and evaluate effects using:

- Molecular docking : Compare binding energies to target receptors (e.g., dopamine D2 or serotonin receptors) using AutoDock Vina.

- In vitro functional assays : Measure cAMP modulation or β-arrestin recruitment in transfected HEK293 cells .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results across cell lines)?

Methodological Answer: Address discrepancies by:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) and longer exposure times (72 hours).

- Mechanistic profiling : Use RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines.

- Metabolic stability testing : Incubate with liver microsomes to assess if metabolite toxicity varies between models .

Q. How can enantiomeric purity be achieved, and what analytical methods validate stereochemistry?

Methodological Answer:

- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (e.g., TDDFT).

- X-ray crystallography : Resolve crystal structures of enantiomer-bound protein targets (e.g., enzymes) .

Q. What methodologies track the compound's metabolic fate in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.